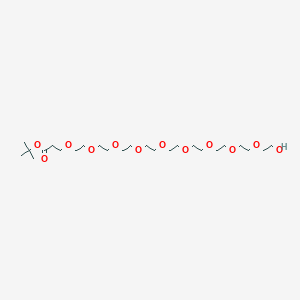

Hydroxy-PEG9-t-butyl ester

Übersicht

Beschreibung

Hydroxy-PEG9-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Wirkmechanismus

Target of Action

Hydroxy-PEG9-t-butyl ester is a PEG linker The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

As a PEG linker, this compound acts as a bridge connecting two different molecules . The hydroxyl group can be derivatized to other reactive functional groups, allowing it to bind to a wide variety of molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The ADME properties of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer increases solubility in aqueous media , which could enhance the bioavailability of the linked molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could influence the stability and reactivity of this compound.

Biochemische Analyse

Biochemical Properties

Hydroxy-PEG9-t-butyl ester is known for its hydrophilic PEG spacer that increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups

Cellular Effects

As a PEG derivative, it may influence cell function by altering the physical properties of the cellular environment due to its hydrophilic nature

Molecular Mechanism

Its hydroxyl group enables further derivatization or replacement with other reactive functional groups

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG9-t-butyl ester is synthesized through a series of chemical reactions involving PEG and t-butyl esterification. The hydroxyl group of PEG is reacted with t-butyl chloroformate in the presence of a base such as triethylamine to form the t-butyl ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The product is then purified through techniques such as column chromatography and crystallization to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG9-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups such as amines, thiols, or carboxylic acids.

Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and carboxylic acids. The reactions are typically carried out in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF).

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to remove the t-butyl protecting group

Major Products Formed

Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the hydroxyl group.

Deprotection Reactions: The major product is the free carboxylic acid form of the PEG derivative

Wissenschaftliche Forschungsanwendungen

Hydroxy-PEG9-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG9-t-butyl ester is unique due to its combination of a hydrophilic PEG spacer, a reactive hydroxyl group, and a t-butyl ester protecting group. Similar compounds include:

Hydroxy-PEG8-t-butyl ester: Similar structure but with a shorter PEG spacer.

Hydroxy-PEG10-t-butyl ester: Similar structure but with a longer PEG spacer.

Methoxy-PEG9-t-butyl ester: Contains a methoxy group instead of a hydroxyl group

These similar compounds differ in the length of the PEG spacer or the functional groups attached, which can influence their solubility, reactivity, and applications.

Biologische Aktivität

Hydroxy-PEG9-t-butyl ester is a specialized compound within the polyethylene glycol (PEG) family, characterized by a PEG chain with nine ethylene glycol units, a hydroxyl group, and a t-butyl ester moiety. Its unique structure imparts significant hydrophilic properties, enhancing solubility in aqueous environments. This compound is increasingly recognized for its role in bioconjugation and drug delivery systems due to its favorable physicochemical properties.

The physicochemical properties of this compound make it particularly suitable for various biological applications. The presence of the t-butyl ester group enhances the stability and versatility of the compound, while the PEG segment contributes to its solubility and biocompatibility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄O₈ |

| Molecular Weight | 342.46 g/mol |

| Density | 1.071 g/cm³ (25 °C) |

| Solubility | Highly soluble in water |

Biological Activity

This compound exhibits several biological activities attributed to its structural characteristics:

- Biocompatibility : PEG derivatives are known for their biocompatibility, which reduces immunogenic responses when used in drug formulations. This property is essential for enhancing the pharmacokinetic profiles of therapeutic agents.

- Drug Delivery Systems : The incorporation of this compound in drug delivery systems can improve solubility and bioavailability, particularly for poorly soluble drugs. Studies indicate that PEGylation can prolong circulation time in biological systems, allowing for more effective therapeutic outcomes .

- Protein Conjugation : this compound is utilized in protein conjugation processes where it helps to reduce protein adsorption and cell adhesion, critical factors in biomaterial design. This property is beneficial in creating targeted drug delivery systems that minimize off-target effects.

- Influence on Drug Release Profiles : The hydrophilic nature of PEG chains can significantly influence drug release kinetics, enhancing therapeutic efficacy through controlled release mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Drug Formulation : A study demonstrated that formulations containing this compound showed improved solubility and stability compared to non-PEGylated counterparts. This was particularly evident in formulations aimed at delivering hydrophobic drugs .

- Cell Culture Experiments : In vitro experiments indicated that PEGylated compounds exhibited reduced cytotoxicity and enhanced cell viability compared to non-PEGylated versions when tested against various cell lines. This suggests that this compound can be an effective component in designing safer drug delivery vehicles.

Comparative Analysis with Other PEG Derivatives

This compound shares similarities with other PEG derivatives but offers unique advantages due to its specific molecular weight and functional groups.

| Compound Name | PEG Units | Functional Groups | Unique Features |

|---|---|---|---|

| Hydroxy-PEG5-t-butyl ester | 5 | Hydroxyl, t-butyl | Shorter chain; suitable for smaller molecules |

| Hydroxy-PEG6-t-butyl ester | 6 | Hydroxyl, t-butyl | Intermediate length; versatile applications |

| This compound | 9 | Hydroxyl, t-butyl | Balanced hydrophilicity; ideal for bioconjugation |

| Hydroxy-PEG14-t-butyl ester | 14 | Hydroxyl, t-butyl | Longer chain; potentially enhanced solubility |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSKJPQJBQMEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.